molecular formula C11H19NO2 B5569941 N-[1-(2-oxopentyl)cyclobutyl]acetamide

N-[1-(2-oxopentyl)cyclobutyl]acetamide

Cat. No. B5569941
M. Wt: 197.27 g/mol
InChI Key: ZHUXJZWWWZZCMX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-[1-(2-oxopentyl)cyclobutyl]acetamide often involves complex organic reactions that can be influenced by the compound's specific structural requirements. For instance, the enantio- and diastereoselective synthesis of related cyclopentyl derivatives has been achieved through enzyme-catalyzed asymmetric hydrolysis and subsequent modification of functional groups (Norimine et al., 1998). Such methodologies underscore the importance of stereochemistry in the synthesis of cyclic compounds and the potential approaches for synthesizing N-[1-(2-oxopentyl)cyclobutyl]acetamide.

Molecular Structure Analysis

The molecular structure of cyclobutyl derivatives is characterized by their cyclobutane core, which can significantly affect the compound's properties and reactivity. The crystal and molecular structure of similar acetamide derivatives have been determined through X-ray diffraction analysis, revealing insights into their conformation and intermolecular interactions (Yin et al., 2008). These studies provide a foundation for understanding the structural aspects of N-[1-(2-oxopentyl)cyclobutyl]acetamide.

Chemical Reactions and Properties

Cyclobutyl compounds participate in various chemical reactions that reflect their unique chemical properties. For example, the reaction of acylpyruvic acids with N-(2-aminophenyl)acetamide has been studied, leading to the formation of acyclic enamines and highlighting the reactivity of similar structures in condensation reactions (Stepanova et al., 2019). Such insights are valuable for understanding the chemical behavior of N-[1-(2-oxopentyl)cyclobutyl]acetamide.

Scientific Research Applications

Antioxidant and Anti-Inflammatory Properties

  • N-Acetylcysteine as an Antioxidant : N-acetylcysteine (NAC), a precursor to N-[1-(2-oxopentyl)cyclobutyl]acetamide, is recognized for its antioxidant properties. It plays a role in countering oxidative stress caused by pesticides in various organs, primarily due to its fast reaction with free radicals and the restoration of reduced glutathione (GSH) (Elbini Dhouib et al., 2016).

Neuroprotective Effects

  • Improvement in Cognitive Performance : GSK189254, a compound structurally similar to N-[1-(2-oxopentyl)cyclobutyl]acetamide, has shown promise in improving cognitive performance in preclinical models. This suggests potential applications in treating dementia and other cognitive disorders (Medhurst et al., 2007).

Effects on Cyclo-Oxygenase Activity

  • Influence on Cyclo-Oxygenase : Research has shown that compounds like acetaminophen, related to N-[1-(2-oxopentyl)cyclobutyl]acetamide, affect cyclo-oxygenase activity. This implies potential applications in understanding and manipulating inflammatory pathways (Lucas et al., 2005).

Therapeutic Applications in Various Disorders

  • Treatment of Various Disorders : N-acetylcysteine has demonstrated efficacy in treating a range of conditions, including chronic obstructive pulmonary disease, kidney damage, influenza, pulmonary fibrosis, and infertility in polycystic ovary syndrome. This suggests a wide array of potential therapeutic applications for its derivatives (Millea, 2009).

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. For example, many amides are relatively safe to handle, although they can present hazards if ingested or inhaled, or if they come into contact with the skin or eyes .

properties

IUPAC Name

N-[1-(2-oxopentyl)cyclobutyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-3-5-10(14)8-11(6-4-7-11)12-9(2)13/h3-8H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHUXJZWWWZZCMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)CC1(CCC1)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(2-oxopentyl)cyclobutyl]acetamide

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